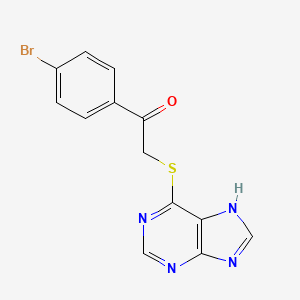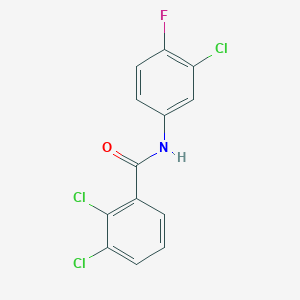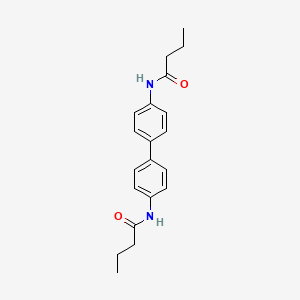
N-cycloheptyl-N'-(3,5-dimethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N'-(3,5-dimethylphenyl)thiourea, also known as DMTU, is a thiourea derivative that has been widely studied for its antioxidant properties. It has been found to be effective in scavenging reactive oxygen species (ROS) and preventing oxidative damage in various biological systems.
Applications De Recherche Scientifique
N-cycloheptyl-N'-(3,5-dimethylphenyl)thiourea has been extensively studied for its antioxidant properties and its potential therapeutic applications. It has been shown to protect against oxidative stress-induced damage in various biological systems, including in vitro and in vivo models of neurodegenerative diseases, cardiovascular diseases, and cancer.
Mécanisme D'action
N-cycloheptyl-N'-(3,5-dimethylphenyl)thiourea exerts its antioxidant effects by scavenging ROS and inhibiting lipid peroxidation. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of oxidative stress markers, such as malondialdehyde and protein carbonyls.
Biochemical and Physiological Effects
N-cycloheptyl-N'-(3,5-dimethylphenyl)thiourea has been found to have a range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce inflammation, and modulate cell signaling pathways. It has also been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cycloheptyl-N'-(3,5-dimethylphenyl)thiourea is its high antioxidant activity, which makes it a useful tool for studying oxidative stress in various biological systems. However, N-cycloheptyl-N'-(3,5-dimethylphenyl)thiourea has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some experimental setups. Additionally, its reactivity with other compounds, such as metal ions, can complicate its use in certain assays.
Orientations Futures
There are many potential future directions for research on N-cycloheptyl-N'-(3,5-dimethylphenyl)thiourea. One area of interest is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Another area of interest is its mechanism of action, including its interactions with other compounds and signaling pathways. Additionally, there is a need for further research on the optimal dosages and administration routes for N-cycloheptyl-N'-(3,5-dimethylphenyl)thiourea in various experimental systems.
Méthodes De Synthèse
N-cycloheptyl-N'-(3,5-dimethylphenyl)thiourea can be synthesized by reacting 3,5-dimethylphenyl isothiocyanate with cycloheptylamine in the presence of a base, such as potassium carbonate. The reaction yields N-cycloheptyl-N'-(3,5-dimethylphenyl)thiourea as a white crystalline solid with a melting point of 190-193°C.
Propriétés
IUPAC Name |
1-cycloheptyl-3-(3,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c1-12-9-13(2)11-15(10-12)18-16(19)17-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFAGVBMBPXASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-3-(3,5-dimethylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-phenyl-2-propen-1-ylidene)butanohydrazide](/img/structure/B5729536.png)
![6-{[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5729540.png)

![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B5729558.png)
![4-chloro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729568.png)


![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5729597.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5729602.png)
![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)

![7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5729629.png)
![3-chloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5729640.png)
